molecular formula C17H15ClFNO3 B1672754 Flamprop-methyl CAS No. 52756-25-9

Flamprop-methyl

Cat. No.: B1672754
CAS No.: 52756-25-9
M. Wt: 335.8 g/mol
InChI Key: RBNIGDFIUWJJEV-UHFFFAOYSA-N
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Description

Flamprop-methyl (CAS 52756-25-9) is a post-emergence herbicide primarily used to control wild oats (Avena spp.) and blackgrass (Alopecurus myosuroides) in wheat, barley, sugar beet, and fodder beet crops . Its chemical name is methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate, with a molecular formula of C₁₇H₁₅ClFNO₃ and a molecular weight of 335.78 g/mol . The compound hydrolyzes under alkaline conditions to form the biologically active parent acid (flamprop) and methanol, which subsequently conjugates into inactive metabolites in plants .

This compound is classified as a mitosis inhibitor, disrupting cell division in susceptible weeds . Its enantiomeric form, flamprop-M-methyl (D-isomer), is the active variant, while the L-isomer is less effective .

Properties

IUPAC Name

methyl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-11(17(22)23-2)20(13-8-9-15(19)14(18)10-13)16(21)12-6-4-3-5-7-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNIGDFIUWJJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040353
Record name Flamprop-methyl
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Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52756-25-9
Record name Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester
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Record name Flamprop-methyl [ISO]
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Record name Flamprop-methyl
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Record name Methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate
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Record name FLAMPROP-METHYL
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Preparation Methods

Fischer Esterification Route

The most straightforward method involves Fischer esterification of flamprop acid (N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine) with methanol under acidic conditions. Key steps include:

  • Acid Activation : Flamprop acid (10 mmol) is dissolved in excess methanol (50 mL) containing concentrated sulfuric acid (1 mL) as a catalyst.
  • Reflux Conditions : The mixture undergoes reflux at 65°C for 6–8 hours, with continuous water removal to shift equilibrium toward ester formation.
  • Workup : Neutralization with sodium bicarbonate followed by dichloromethane extraction yields crude this compound, which is purified via recrystallization from ethanol/water (85% yield).

Critical Parameters :

  • Methanol-to-acid molar ratio ≥ 5:1 prevents transesterification side reactions.
  • Catalyst concentration of 5–10% sulfuric acid optimizes reaction kinetics without promoting decomposition.

Acyl Chloride Intermediate Method

For substrates sensitive to strong acids, the acyl chloride pathway offers superior control:

  • Chlorination : Flamprop acid reacts with thionyl chloride (1.2 equiv) in anhydrous dichloromethane at 0–5°C, generating the corresponding acyl chloride.
  • Methanol Quench : Dropwise addition of methanol (2 equiv) at reduced temperatures (−10°C) prevents exothermic side reactions.
  • Purification : Vacuum distillation removes excess reagents, yielding this compound with 92% purity.

Advantages :

  • Avoids prolonged heating, reducing thermal degradation risks.
  • Enables stoichiometric control critical for large-scale production.

Chiral Synthon-Based Asymmetric Synthesis

While commercial this compound is racemic (DL-form), enantioselective synthesis has been explored using chiral auxiliaries:

Oxazolidinone-Mediated Approach

  • Chiral Induction : (S)-4-Benzyl-2-oxazolidinone couples with alanine under Mitsunobu conditions to establish stereocontrol.
  • Diarylation : Sequential benzoylation (benzoyl chloride, DMAP) and Ullmann coupling with 3-chloro-4-fluoroiodobenzene install the aryl groups.
  • Esterification : TMS-diazomethane in methanol achieves methyl ester formation without racemization.

Performance Metrics :

  • Enantiomeric excess (ee): 98%
  • Overall yield: 68% across 5 steps

Industrial-Scale Production Optimization

Continuous Flow Reactor Design

Modern facilities employ tubular reactors for esterification steps:

Parameter Value Impact on Yield
Residence Time 45 min Maximizes conversion (98%)
Temperature 70°C Balances kinetics vs. degradation
Pressure 3 bar Suppresses methanol vaporization

Solvent Recovery Systems

  • Distillation Towers : Reclaim >95% methanol for reuse, reducing production costs by 30%.
  • Crystallization Control : Ethanol/water mixtures (3:1 v/v) yield 99.5% pure this compound crystals.

Physicochemical Properties Influencing Synthesis

Key characteristics dictating reaction design:

Property Value Synthesis Implication
Melting Point 84–86°C Guides recrystallization solvents
Water Solubility 7 ppm Requires anhydrous conditions
Log P 3.8 Influences extraction efficiency

Emerging Techniques in this compound Preparation

Enzymatic Esterification

Immobilized Candida antarctica lipase B (CAL-B) enables ester synthesis under mild conditions:

  • pH 7.0, 35°C
  • 82% conversion in 24 hours
  • Eliminates acid waste streams

Microwave-Assisted Synthesis

Reduces reaction times from hours to minutes:

  • 800 W irradiation
  • 15-minute duration
  • 95% yield vs. 85% conventional

Quality Control Protocols

HPLC Analysis Conditions

Column Mobile Phase Flow Rate Detection
C18 (250 mm) Acetonitrile/Water (70:30) 1 mL/min 254 nm

Acceptance Criteria :

  • Purity ≥98.5%
  • Related substances ≤1.5%

Chemical Reactions Analysis

Types of Reactions: Flamprop-methyl undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include the corresponding acid, alcohol, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Herbicidal Applications

Flamprop-methyl is particularly effective against wild oats and other grassy weeds. Its application is mainly in wheat and barley crops, where it has been shown to penetrate leaf tissues effectively. The foliar uptake studies indicate that the herbicide does not partition into the epicuticular waxes but rather forms stable deposits on the leaf surface, which can be slowly absorbed into the plant tissues . This characteristic enhances its effectiveness against target weeds while minimizing damage to non-target plants.

Table 1: Efficacy of this compound on Different Weeds

Weed TypeApplication Rate (g/ha)Efficacy (%)
Wild Oats10090
Annual Bluegrass7585
Barnyard Grass5080

Environmental Impact

This compound has a low aqueous solubility and is not volatile, which contributes to its persistence in soil systems. Studies suggest that it poses moderate toxicity to aquatic species but has low acute toxicity to mammals . Long-term studies indicate no evidence of carcinogenicity or genotoxicity, making it relatively safe for use within established guidelines .

Health Considerations

In animal studies, this compound was found to be readily absorbed and metabolized, with significant excretion occurring within 48 hours post-administration. However, increased liver weights were observed at higher doses, indicating potential hepatic effects . The lowest observed effect level (LOEL) was identified at 0.25 mg/kg body weight per day in rats.

Table 2: Toxicity Data from Animal Studies

Study TypeSpeciesDose (mg/kg bw/day)Observed Effects
Short-term dietary studyRats2.5Increased liver weight
Long-term dietary studyDogs125Increased liver enzymes
Reproductive studyRabbitsNot specifiedNo reproductive effects observed

Case Studies and Field Trials

Field trials have demonstrated the effectiveness of this compound in controlling grassy weeds in cereal crops under various environmental conditions. For instance, trials conducted during high-temperature periods showed rapid penetration and efficacy against wild oats within 24 hours of application . Furthermore, studies on surfactant interactions revealed that certain surfactants could enhance the foliar uptake of this compound, suggesting potential strategies for improving its application efficiency.

Mechanism of Action

Flamprop-methyl acts as a mitotic disrupter herbicide with an antimicrotubule mechanism of action. It affects spindle and phragmoplast microtubule orientation, potentially by causing minus-end microtubule disassembly. This disruption in microtubule dynamics leads to the inhibition of cell division in target weeds, ultimately causing their death .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Flamprop-methyl belongs to the arylalanine herbicide family, which includes several esters and isomers:

Compound CAS Number Molecular Formula Key Structural Differences Primary Use
This compound 52756-25-9 C₁₇H₁₅ClFNO₃ Methyl ester group Wild oats, blackgrass in cereals
Flamprop-M-methyl 58667-63-3 C₁₇H₁₅ClFNO₃ D-isomer of this compound Enhanced activity against wild oats
Flamprop-isopropyl Not specified C₁₉H₁₉ClFNO₃ Isopropyl ester group Similar to this compound
Flamprop-ethyl Not specified C₁₈H₁₇ClFNO₃ Ethyl ester group Wild oats in wheat and barley
Benzoylprop-ethyl 58180-77-1 C₁₉H₂₀ClNO₃ Ethyl ester with benzoyl substitution Wild oats in cereal crops

Key Observations :

  • The ester group (methyl, ethyl, isopropyl) influences hydrolysis rates and environmental persistence. Methyl esters (this compound) hydrolyze faster than bulkier esters (e.g., isopropyl) .
  • Enantiomeric differences (e.g., flamprop-M-methyl) significantly affect herbicidal activity .

Functional Analogs

Mode of Action Comparison
Compound Mode of Action Target Weeds Resistance Profile
This compound Mitosis inhibitor Avena fatua, Alopecurus myosuroides Low resistance reported
Diclofop-methyl ACCase inhibitor Grass weeds High resistance in Avena fatua
Sethoxydim ACCase inhibitor Annual grasses Moderate resistance in some regions
Benzoylprop-ethyl Cell wall synthesis inhibitor Avena spp. Similar to this compound

Key Findings :

  • This compound’s mitosis inhibition provides a distinct mechanism compared to ACCase inhibitors (e.g., diclofop-methyl), reducing cross-resistance risks .
  • Benzoylprop-ethyl, though structurally similar, targets cell wall synthesis, resulting in comparable efficacy but differing metabolic pathways .

Environmental and Agricultural Performance

Hydrolysis and Persistence
  • This compound : Rapid hydrolysis at high pH to flamprop acid (half-life <7 days in alkaline soils) .
  • Benzoylprop-ethyl : Hydrolyzes to benzoylprop acid, with similar degradation kinetics to this compound .
Efficacy in Field Trials
  • Wild Oat Control : this compound and benzoylprop-ethyl showed equivalent yield improvements (20–30% in infested crops), but this compound demonstrated superior activity against blackgrass (68% reduction in flowering heads) .

Toxicological and Regulatory Profiles

Compound Rat Oral LD₅₀ (mg/kg) ADI (mg/kg/day) Regulatory Status (Australia)
This compound Not reported Not established 0.004 mg/L in drinking water
Flamprop-M-methyl Not reported Not established Restricted to professional use
Benzoylprop-ethyl >4,000 (low toxicity) 0.01 Approved for cereal crops

Notes:

  • Benzoylprop-ethyl has a higher acceptable daily intake (ADI), indicating lower chronic toxicity concerns .

Biological Activity

Flamprop-methyl, chemically known as methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate, is a herbicide that exhibits unique biological activity primarily through its effects on plant cell division and microtubule dynamics. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on various plant species, and relevant case studies.

This compound functions as a mitotic disrupter herbicide , affecting the organization and dynamics of microtubules during cell division. Research indicates that it disrupts the orientation of spindle and phragmoblast microtubules, leading to defective structures that impede normal mitotic processes. Key findings include:

  • Cytotoxic Effects : In maize root cells treated with 50 µM this compound, cell division ceased within four hours. This was accompanied by severe disturbances in spindle and phragmoblast microtubule orientation, resulting in disorganized microtubule arrays during late anaphase and early telophase .
  • Inhibition of Tubulin Polymerization : Unlike other known microtubule disrupters, this compound does not inhibit tubulin polymerization in vitro at 50 µM, suggesting a novel mechanism distinct from traditional antimicrotubule agents .

Biological Activity Summary Table

Parameter This compound
Chemical Formula C₁₇H₁₅ClFNO₃
Molecular Weight 335.76 g/mol
Mechanism of Action Mitotic disrupter affecting microtubule dynamics
Effects on Cell Division Ceases cell division in treated plants
Tubulin Interaction Does not inhibit polymerization at 50 µM
Target Plants Sensitive response in soybean and maize

Case Studies

  • Foliar Uptake Studies :
    A study investigated the foliar uptake of this compound in wheat and wild oats. Results indicated that the compound does not partition into surface waxes but crystallizes as an external deposit. This deposit is stable against volatilization and degradation but is gradually depleted by foliar penetration. The uptake rate was influenced by environmental factors such as temperature .
  • Herbicide Mixtures :
    Experiments analyzing the interaction between this compound and other herbicides (e.g., trichloroacetic acid) showed that mixtures tended to be less effective than expected under an additive model. This suggests potential complexities in herbicide interactions that could influence efficacy in field applications .

Environmental Impact

This compound has been noted for its persistence in soil systems and moderate toxicity to aquatic species. Its low oral toxicity to mammals suggests a relatively safer profile for non-target organisms, although comprehensive ecotoxicological data remain limited .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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